1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene
Overview
Description
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H5ClF3NO2 and its molecular weight is 239.58 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The chloromethyl group could potentially undergo nucleophilic substitution reactions .
Biochemical Pathways
Compounds with similar structures are known to undergo reactions at the benzylic position, which are very important for synthesis problems .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially affect these properties, as fluorine atoms are known to influence the metabolic stability and lipophilicity of compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound. For example, the rate of reactions involving the chloromethyl group could be influenced by the presence of nucleophiles in the environment .
Biochemical Analysis
Biochemical Properties
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as DNA and proteins, potentially leading to biochemical modifications and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can activate oxidative stress pathways, leading to the upregulation of antioxidant defense mechanisms. Additionally, this compound can modulate the expression of genes involved in detoxification processes, such as glutathione S-transferases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent adducts with nucleophilic sites on biomolecules, such as proteins and DNA. This covalent binding can result in enzyme inhibition or activation, depending on the specific target. For example, the interaction of this compound with cytochrome P450 enzymes can lead to the inhibition of their catalytic activity, affecting the metabolism of other substrates .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level triggers adverse effects, highlighting the importance of dose-response studies in understanding the safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other nucleophiles. This metabolic processing can influence the overall metabolic flux and levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux. Additionally, binding proteins within the cytoplasm can influence the localization and accumulation of this compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. The localization within these organelles can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
1-(chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-4-5-1-2-6(13(14)15)3-7(5)8(10,11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAJUBFXUNNMAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743343 | |
Record name | 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859027-07-9 | |
Record name | 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859027-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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